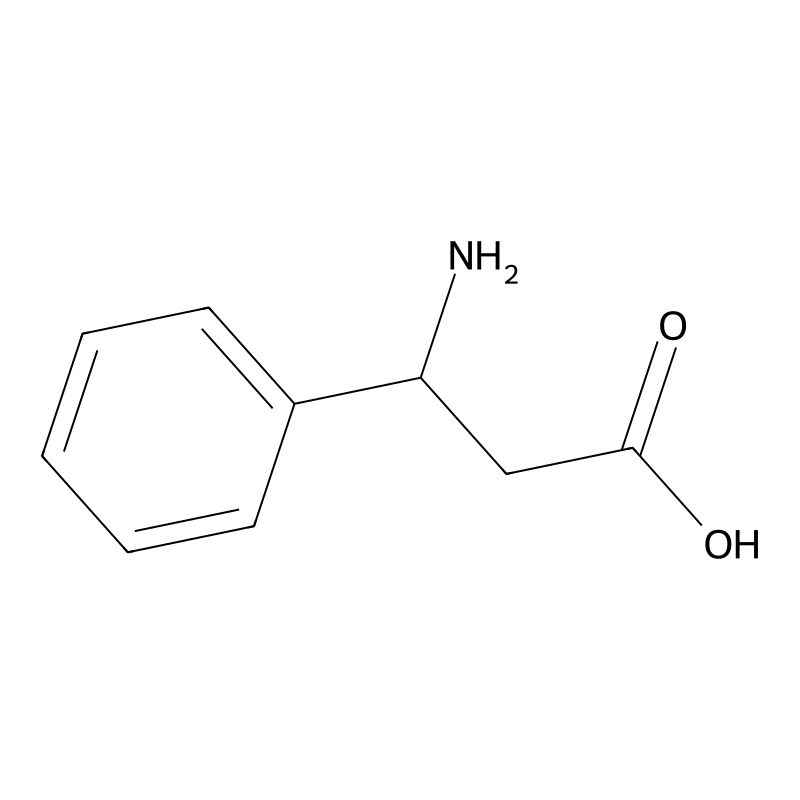

3-Amino-3-phenylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Amino-3-phenylpropanoic acid (3-APPA) is a non-proteinogenic beta-amino acid, meaning it has an amino group attached to the second carbon (beta position) instead of the usual alpha position found in proteinogenic amino acids. Due to its unique structure, 3-APPA has been the subject of research for the development of various synthetic methods. Studies have explored different approaches, including catalytic asymmetric synthesis, enzymatic synthesis, and multicomponent reactions. These studies contribute to the understanding of 3-APPA's reactivity and potential applications in various fields.

Biological Activity:

Research suggests that 3-APPA possesses various biological activities, making it a potential candidate for drug development. Studies have investigated its potential in areas such as:

- Anticonvulsant activity: Some studies have shown that 3-APPA exhibits anticonvulsant properties, potentially offering a new avenue for treating epilepsy.

- Neuroprotective activity: Research suggests that 3-APPA may have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Antimicrobial activity: Studies indicate that 3-APPA may possess antimicrobial activity against certain bacterial and fungal strains, suggesting its potential use as an antibacterial or antifungal agent.

3-Amino-3-phenylpropanoic acid is a beta-amino acid characterized by the presence of an amino group and a phenyl group at the third carbon of the propanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 165.19 g/mol. This compound exists in two enantiomeric forms: (R)-3-amino-3-phenylpropanoic acid and (S)-3-amino-3-phenylpropanoic acid, which differ in their spatial arrangement around the chiral center at the third carbon. The compound is known for its unique properties and potential applications in various fields, particularly in pharmaceuticals and biochemistry .

- Peptide Bond Formation: It can react with other amino acids through condensation reactions to form peptide bonds, which are fundamental for protein synthesis .

- Decarboxylation: Under certain conditions, 3-amino-3-phenylpropanoic acid may undergo decarboxylation, leading to the formation of phenethylamine derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications .

Research indicates that 3-amino-3-phenylpropanoic acid exhibits significant biological activity. It has been studied for its potential role as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the MAPK/ERK signaling pathway. This pathway is crucial for cell growth and differentiation, suggesting that this compound could have implications in cancer research and treatment . Additionally, it may exhibit neuroprotective effects due to its structural similarity to neurotransmitters.

Several methods have been developed for synthesizing 3-amino-3-phenylpropanoic acid:

- One-Pot Synthesis: A method involves reacting benzaldehyde with malonic acid and ammonium acetate in a solvent, followed by esterification. This approach is efficient as it minimizes intermediate separation and maximizes yield .

- Conventional Methods: Traditional synthesis often includes the reaction of malonic acid derivatives with phenylalanine or its derivatives under acidic or basic conditions.

- Biocatalytic Methods: Enzymatic synthesis using specific amino acid racemases can yield both enantiomers of 3-amino-3-phenylpropanoic acid selectively .

3-Amino-3-phenylpropanoic acid finds applications in various domains:

- Pharmaceuticals: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals due to its ability to mimic natural amino acids.

- Neuroscience Research: Its structural properties make it a candidate for studying neurotransmitter functions and potential therapeutic agents for neurological disorders.

- Biotechnology: It is utilized in peptide synthesis for producing peptides with specific biological activities .

Interaction studies involving 3-amino-3-phenylpropanoic acid have focused on its binding affinity to various receptors and enzymes. These studies help elucidate its role in biochemical pathways and its potential therapeutic uses. For instance, research has shown that it can modulate the activity of certain kinases involved in cell signaling, indicating its importance in cellular regulation .

Several compounds share structural similarities with 3-amino-3-phenylpropanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | Methyl group at the second carbon | Enhanced hydrophobicity compared to 3-amino-3-phenyl |

| 4-Amino-4-methylproline | Methyl group at the fourth carbon | Involved in collagen synthesis |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Fluorine substitution on phenyl group | Increased potency as an enzyme inhibitor |

| (R)-Phenylalanine | Amino group at the second carbon | Essential amino acid involved in protein synthesis |

The uniqueness of 3-amino-3-phenylpropanoic acid lies in its beta-amino structure, which provides distinct reactivity and biological activity compared to other amino acids. Its ability to form stable conformations makes it particularly valuable in drug design and development.

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

3646-50-2

614-19-7